3-Methyl-3,9-diazabicyclo[3.3.1]nonane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3,9-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-5-7-3-2-4-8(6-10)9-7/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEAYJCCKCDJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCCC(C1)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283256 | |
| Record name | 3-Methyl-3,9-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25713-25-1 | |
| Record name | 3-Methyl-3,9-diazabicyclo[3.3.1]nonane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25713-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-3,9-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301283256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways for 3 Methyl 3,9 Diazabicyclo 3.3.1 Nonane
General Strategies for Constructing the 3,9-Diazabicyclo[3.3.1]nonane Ring System
The formation of the 3,9-diazabicyclo[3.3.1]nonane skeleton is a critical step that can be accomplished through several synthetic approaches, including the cyclization of linear precursors, Mannich-type reactions, and intramolecular cascade reactions.
Cyclization Reactions of Linear Precursors
One fundamental approach to the 3,9-diazabicyclo[3.3.1]nonane ring system involves the cyclization of appropriately functionalized linear precursors. This strategy relies on the formation of two rings by creating new carbon-nitrogen or carbon-carbon bonds. For instance, the synthesis of the related 3,8-diazabicyclo[3.2.1]octane and 3,9-diazabicyclo[3.3.1]nonane systems, which are core structures of tetrahydroisoquinoline alkaloids, can be derived from the condensation of amino acids like tyrosine and ornithine. caltech.edu A more direct example involves the synthesis of dimethyl scopolinate from 2,6-lutidine, which is then used to form the diazabicyclo[3.3.1]nonane ring system by linking the nitrogen atoms.
A biomimetic cationic cyclization has also been employed to construct the bicyclo[3.3.1]nonane template of (−)-clusianone. mdpi.com This type of substrate-controlled cyclization highlights the potential for creating complex bicyclic systems from linear precursors. mdpi.com
Mannich-Type Cyclocondensation Approaches to Diazabicyclo[3.3.1]nonan-9-ones
The Mannich reaction is a powerful and widely used method for the synthesis of azabicyclo[3.3.1]nonanes and their diaza-analogues. acs.orgrsc.org This reaction typically involves the condensation of a ketone, an aldehyde (often formaldehyde), and an amine. For the synthesis of diazabicyclo[3.3.1]nonan-9-ones, a double Mannich reaction is often employed.
A common strategy involves the reaction of a piperidone derivative, such as 1-methyl-4-piperidone, with an amine and formaldehyde. semanticscholar.org For example, the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones has been achieved through the Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines. semanticscholar.org The resulting ketone at the C-9 position is a common feature of this approach. semanticscholar.org Similarly, 2,4-diaryl-3-azabicyclo[3.3.1]nonanones are synthesized via a three-component Mannich reaction of a cyclohexanone, an aryl aldehyde, and ammonium (B1175870) acetate. researchgate.net The synthesis of 1-Methyl-3,7-dipropanoyl-5-propyl-3,7-diazabicyclo[3.3.1]nonan-9-one also utilizes a Mannich reaction. smolecule.com
These examples, while often pertaining to the 3,7-diaza isomer, demonstrate the utility of the Mannich reaction in constructing the core bicyclo[3.3.1]nonane framework with a ketone at the 9-position, which can be a precursor to the fully reduced nonane (B91170).
Intramolecular Carbon-Carbon and Carbon-Heteroatom Bond-Forming Cascades
Intramolecular cascade reactions offer an efficient route to complex cyclic systems like the 3,9-diazabicyclo[3.3.1]nonane framework in a single, orchestrated sequence of bond formations. A notable example is the use of an intramolecular cascade Heck reaction to construct the diazabicyclo[3.3.1]nonane skeleton, which has been applied in the formal synthesis of Ecteinascidin 743.
Another approach involves a multicomponent cascade reaction of 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals to produce functionalized 9-azabicyclo[3.3.1]nonane derivatives. researchgate.netnih.gov This highlights the potential for complex, one-pot syntheses of the bicyclic system. Additionally, [3+2] cycloaddition reactions involving azomethine ylides and activated alkenes represent a viable, though less direct, method for constructing related diazabicyclic systems.
Specific Routes to N-Methylation and Derivatization at Nitrogen Centers
Once the 3,9-diazabicyclo[3.3.1]nonane core is established, the introduction of substituents at the nitrogen atoms is a key step in the synthesis of the target compound.
Introduction of the 3-Methyl Group
The introduction of a methyl group at the 3-position can be achieved through several methods. One common approach is the use of a methylated precursor in the initial ring-forming reaction. For instance, in the synthesis of 2,4-di-(2-pyridyl)-3-methyl-7-(pyridin-2-ylmethyl)-3,7-diazabicyclo[3.3.1]nonan-9-one-1,5-dimethyl-dicarboxylate, methylamine (B109427) is used as a reactant in a multi-component reaction. google.com
Alternatively, direct N-methylation of a pre-formed 3,9-diazabicyclo[3.3.1]nonane can be performed. This is often achieved using standard methylating agents. For example, in the synthesis of related 3,7-diazabicyclo[3.3.1]nonane derivatives, alkylation with alkyl iodides in the presence of a base like potassium carbonate in DMF has been successfully employed to introduce alkyl groups, including methyl, onto the nitrogen. nih.gov
Selective Functionalization at the 9-Nitrogen Atom
Selective functionalization at the 9-nitrogen atom is crucial for creating diverse derivatives of 3-methyl-3,9-diazabicyclo[3.3.1]nonane. This can be achieved by taking advantage of the different reactivity of the two nitrogen atoms or by using protecting group strategies.
In the synthesis of diazabicyclo analogues of maraviroc, a strategy involving a benzyl-protected nitrogen at the 3-position allows for selective functionalization at the 9-position. For instance, methyl chloroformate can be used to introduce a methoxycarbonyl group at the 9-nitrogen of methyl-3-benzyl-3,9-diazabicyclo[3.3.1]nonane. rsc.org The benzyl (B1604629) group can then be removed via hydrogenation to provide a free secondary amine at the 3-position, which can be further functionalized. rsc.org
Another approach involves the use of a tert-butoxycarbonyl (Boc) protecting group. In the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives, one nitrogen can be protected with a Boc group, allowing for selective reactions at the other nitrogen. nih.gov This strategy enables the synthesis of a wide range of derivatives by subsequent deprotection and functionalization.
The synthesis of N,N-diethyl-3-(9-methyl-3,9-diazabicyclo[3.3.1]nonan-3-yl)propan-1-amine demonstrates the possibility of having different substituents at the two nitrogen atoms, with a methyl group at the 9-position and a longer chain at the 3-position.
Reductive Transformations of Diazabicyclo[3.3.1]nonan-9-ones to Diazabicyclo[3.3.1]nonanes
The conversion of the carbonyl group at the bridge of the bicyclic system into a methylene (B1212753) group is a crucial step to obtain the parent this compound. This deoxygenation can be achieved through several robust chemical methods.
The Wolff-Kishner reduction is a classic and highly effective method for the direct deoxygenation of the ketone functionality in diazabicyclo[3.3.1]nonan-9-ones. This reaction is particularly suitable for substrates that are stable under strongly basic conditions. The process involves two main stages: the in situ formation of a hydrazone by reacting the ketone with hydrazine (B178648) hydrate (B1144303), followed by the base-catalyzed decomposition of the hydrazone at elevated temperatures to yield the corresponding methylene group, releasing nitrogen gas.
The Huang-Minlon modification is a frequently employed variant that simplifies the procedure by carrying it out in a high-boiling solvent, such as triethylene glycol, which also acts as a medium for the high-temperature decomposition step. A strong base, typically potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), is used as the catalyst. Research on related 3,7-diazabicyclo[3.3.1]nonane systems has demonstrated that heating the ketone precursor with hydrazine hydrate and KOH in triethylene glycol at temperatures ranging from 160-170 °C provides the fully reduced bicyclic nonane in good yields. semanticscholar.org This method is noted for its efficacy in achieving complete reduction of the keto group, which can sometimes be challenging with other methods. semanticscholar.org
Table 1: Typical Conditions for Wolff-Kishner Reduction of Diazabicyclo[3.3.1]nonan-9-ones
| Reagents | Base | Solvent | Temperature (°C) | Reaction Time (h) | Ref. |
| Hydrazine hydrate | KOH | Triethylene glycol | 160-170 | 5 | semanticscholar.org |
Catalytic Hydrogenation and Other Reductive Methods
While the Wolff-Kishner reduction achieves complete deoxygenation, other reductive methods are primarily used to convert the ketone to a secondary alcohol (a diazabicyclo[3.3.1]nonan-9-ol), which can be a valuable intermediate for further functionalization.
Catalytic Hydrogenation: This method involves the use of hydrogen gas and a metal catalyst to reduce the carbonyl group. For the closely related 9-azabicyclo[3.3.1]nonan-3-one system, catalytic hydrogenation in the presence of a ruthenium complex has been shown to effectively reduce the ketone to the corresponding endo-alcohol. google.com While catalytic hydrogenation using palladium on carbon (Pd/C) is also employed on this scaffold, it is more commonly used for other transformations, such as the removal of N-benzyl protecting groups, rather than for ketone reduction. rsc.org
Metal Hydride Reduction: Complex metal hydrides are widely used for the reduction of ketones to alcohols under milder conditions than the Wolff-Kishner reduction. Sodium borohydride (B1222165) (NaBH₄) is a preferred reagent due to its milder reactivity and safer handling compared to lithium aluminum hydride (LiAlH₄). tandfonline.com Studies on the reduction of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones to the corresponding 9-ols have shown that NaBH₄ in methanol (B129727) at reflux temperature provides good yields. tandfonline.com The efficiency of this reduction can be significantly enhanced by using additives. For instance, the addition of silica (B1680970) chloride as a co-catalyst with NaBH₄ has been reported to increase yields to 94–99% while reducing reaction times. tandfonline.com
Table 2: Comparison of Reducing Agents for Diazabicyclo[3.3.1]nonan-9-one to -9-ol Transformation
| Entry | Reducing Agent | Co-catalyst / Additive | Solvent | Yield (%) | Ref. |
| 1 | NaBH₄ | None | Methanol | 80 | tandfonline.com |
| 2 | NaBH₄ | Silica Chloride | Methanol | 94-99 | tandfonline.com |
| 3 | LiAlH₄ | None | THF | - | tandfonline.com |
Enantioselective Synthesis and Stereochemical Control in 3,9-Diazabicyclo[3.3.1]nonane Construction
The construction of the 3,9-diazabicyclo[3.3.1]nonane framework in an enantiomerically pure form is of significant interest for various applications. This requires sophisticated synthetic strategies that can control the formation of stereocenters during the cyclization process. The primary approaches to achieve this are through the use of chiral auxiliaries or asymmetric catalysis.
The chiral auxiliary approach involves covalently attaching a chiral molecule to an achiral substrate. This auxiliary group then directs a subsequent stereoselective reaction, after which it is removed to yield the enantiomerically enriched product. This strategy is a powerful tool for asymmetric synthesis. pwr.edu.pl
In the context of bicyclic systems, auxiliaries like Oppolzer's sultam or Evans oxazolidinones are commonly employed to control the stereochemistry of bond-forming reactions. acs.orgbath.ac.uk For instance, a chiral auxiliary could be attached to one of the precursor fragments before the cyclization reaction that forms the bicyclic core. By inducing facial selectivity during the ring-forming step, the auxiliary would dictate the absolute configuration of the newly formed stereocenters. After the bicyclic framework is established, the auxiliary is cleaved, yielding the chiral 3,9-diazabicyclo[3.3.1]nonane. While specific applications of this method for the direct synthesis of the this compound core are not extensively documented, the principles are well-established in the synthesis of other complex chiral molecules. bath.ac.uk
Asymmetric catalysis is a highly efficient method for generating chiral molecules, where a small amount of a chiral catalyst creates a large quantity of an enantiomerically enriched product. This field is broadly divided into organocatalysis and transition-metal catalysis.
Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for the asymmetric construction of complex cyclic and bicyclic frameworks. researchgate.net Chiral amines, such as proline and its derivatives, or cinchona alkaloids, can catalyze key bond-forming reactions like Michael additions and aldol (B89426) condensations, which are often used to build the bicyclo[3.3.1]nonane skeleton. rsc.orgrsc.org For example, the asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes has been achieved through an organocatalyzed intramolecular aldol reaction. rsc.org Similarly, modularly designed organocatalysts derived from cinchona alkaloids have been successfully used in domino reactions to produce highly functionalized and stereochemically complex 3-oxabicyclo[3.3.1]nonanes with excellent diastereoselectivity and high enantioselectivity. nih.gov These methodologies demonstrate the potential of organocatalysis for the enantioselective synthesis of the related 3,9-diazabicyclo[3.3.1]nonane system.
Transition-Metal Catalysis: Chiral transition-metal complexes are also widely used to catalyze enantioselective reactions. Ligands incorporating the 3,9-diazabicyclo[3.3.1]nonane scaffold itself can be used in asymmetric catalysis. However, for the synthesis of the scaffold itself, a chiral metal catalyst would be employed to control the stereochemistry of the cyclization or a key bond-forming step. While the broader literature on bicyclo[3.3.1]nonane synthesis includes various organometallic approaches, specific examples detailing the asymmetric catalytic synthesis of the 3,9-diaza variant remain a specialized area of research. rsc.org
Advanced Structural Elucidation and Conformational Analysis of 3 Methyl 3,9 Diazabicyclo 3.3.1 Nonane
High-Resolution Spectroscopic Characterization
High-resolution spectroscopic methods are indispensable for unambiguously determining the molecular structure and conformational preferences of 3-Methyl-3,9-diazabicyclo[3.3.1]nonane. These techniques provide detailed insights into the connectivity of atoms, their spatial arrangement, and the energetic barriers to conformational changes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of this compound in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals and provides crucial information about the molecule's stereochemistry.
The ¹H NMR spectrum of this compound is expected to exhibit a set of distinct signals corresponding to the methyl group, the methine protons at the bridgehead positions (C1 and C5), and the methylene (B1212753) protons at positions C2, C4, C6, C7, and C8. The chemical shifts and coupling constants of these protons are highly dependent on their stereochemical environment, particularly whether they are in axial or equatorial positions within the chair-like rings of the bicyclic system.
While specific, comprehensive spectral data for this compound is not widely published in publicly accessible literature, the expected chemical shift ranges and multiplicities can be inferred from studies on closely related diazabicyclo[3.3.1]nonane derivatives. The dihydrochloride (B599025) salt of this compound is commercially available, and its analysis documentation often includes NMR data, though this is not typically released into the public domain. bldpharm.com
Table 1: Predicted ¹H NMR Data for this compound (Note: This table is predictive and based on general principles and data from related compounds, as specific literature data for this exact compound is not available.)
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| N-CH₃ | 2.2 - 2.5 | s | - |
| H-1, H-5 | 2.5 - 3.0 | m | - |
| H-2ax, H-4ax | 2.8 - 3.2 | m | - |
| H-2eq, H-4eq | 2.0 - 2.4 | m | - |
| H-6ax, H-8ax | 2.6 - 3.0 | m | - |
| H-6eq, H-8eq | 1.8 - 2.2 | m | - |
| H-7ax | 1.5 - 1.9 | m | - |
| H-7eq | 1.2 - 1.6 | m | - |
| NH | 1.0 - 3.0 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is predictive and based on general principles and data from related compounds, as specific literature data for this exact compound is not available.)
| Carbon | Predicted Chemical Shift (ppm) |
| N-CH₃ | 40 - 45 |
| C-1, C-5 | 30 - 35 |
| C-2, C-4 | 50 - 55 |
| C-6, C-8 | 45 - 50 |
| C-7 | 25 - 30 |
To unambiguously assign the proton and carbon signals and to determine the stereochemistry of this compound, a suite of 2D NMR experiments is employed. youtube.comnih.govemerypharma.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For instance, cross-peaks would be observed between the bridgehead protons (H1, H5) and the adjacent methylene protons. It is instrumental in tracing the connectivity of the carbon skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining the stereochemistry. In the expected dominant chair-chair conformation, strong NOE cross-peaks would be seen between axial protons on the same side of the ring system (e.g., between H-2ax and H-4ax, and between these and the axial protons on the other ring).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is the primary method for assigning the carbon signals based on the already assigned proton spectrum.
Through the combined interpretation of these 2D NMR spectra, a complete and unambiguous assignment of all ¹H and ¹³C signals can be achieved, and the preferred conformation in solution can be confidently determined.
The 3,9-diazabicyclo[3.3.1]nonane framework is not static but can undergo conformational interconversion, primarily between different chair and boat forms of the six-membered rings. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational changes and to determine the energy barriers associated with them. unibas.itscribd.comresearchgate.net
By recording NMR spectra at different temperatures, the coalescence of signals corresponding to interconverting conformers can be observed. From the coalescence temperature and the chemical shift difference between the exchanging sites, the free energy of activation (ΔG‡) for the conformational change can be calculated. Such studies on related bicyclo[3.3.1]nonane systems have provided valuable insights into the flexibility of this scaffold. For this compound, DNMR studies would be essential to quantify the energy barrier for the chair-chair interconversion and to investigate the potential influence of the N-methyl group on this process.
X-ray Crystallography for Solid-State Geometries and Hydrogen Bonding Networks
While NMR spectroscopy provides information about the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. A single-crystal X-ray diffraction study of this compound would provide accurate bond lengths, bond angles, and torsion angles, confirming the preferred conformation in the crystalline phase. iucr.orgtandfonline.comnih.govresearchgate.net
Vibrational Spectroscopy (IR) for Functional Group Signatures
Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. mdpi.comnih.govresearchgate.net
Key expected vibrational frequencies include:
N-H stretch: A moderate to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.
C-H stretch: Multiple absorptions in the 2800-3000 cm⁻¹ region due to the stretching vibrations of the methyl and methylene groups.
C-N stretch: Absorptions in the 1000-1250 cm⁻¹ range.
N-H bend: A band in the 1590-1650 cm⁻¹ region.
These characteristic IR absorptions provide a useful fingerprint for the compound and can be used to confirm its identity and purity.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the structural features of this compound through its fragmentation pattern. The molecular formula for this compound is C₈H₁₆N₂, which corresponds to a molecular weight of 140.23 g/mol . In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 140.
The fragmentation of this compound under electron ionization (EI) is expected to follow characteristic pathways for bicyclic amines. The presence of two nitrogen atoms and a methyl substituent significantly influences the fragmentation process. Key fragmentation patterns would likely involve:
Alpha-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of a C-C bond adjacent to a nitrogen atom. For this compound, this could lead to the loss of various fragments. A primary alpha-cleavage could involve the loss of a hydrogen radical (H•) to form a stable iminium ion.
Ring Fission: The bicyclic ring system can undergo cleavage at various points. A common fragmentation would be the cleavage of the bonds connecting the two rings, leading to the formation of piperidine-based fragments.
Loss of the Methyl Group: The N-methyl group can be lost as a methyl radical (•CH₃), resulting in a fragment ion at m/z 125. This is often a prominent peak in the spectra of N-methylated cyclic amines.
Retro-Diels-Alder (RDA) type reaction: Although less common for saturated bicyclic systems compared to their unsaturated counterparts, an RDA-type fragmentation could lead to the cleavage of the six-membered rings.
The predicted mass spectral data for a closely related compound, 3-benzyl-9-methyl-3,9-diazabicyclo[3.3.1]nonane, shows adducts that can help infer the behavior of the target molecule. uni.lu For instance, the formation of [M+H]⁺ and [M+Na]⁺ adducts is common in electrospray ionization (ESI) mass spectrometry.
Table 1: Predicted Fragmentation Data for this compound
| Fragment Ion | Proposed Structure | m/z |
| [C₈H₁₆N₂]⁺ | Molecular Ion | 140 |
| [C₇H₁₃N₂]⁺ | [M - CH₃]⁺ | 125 |
| [C₅H₁₀N]⁺ | Piperidine-based fragment | 84 |
| [C₄H₈N]⁺ | Pyrrolidine-based fragment | 70 |
Conformational Preferences and Dynamics of the 3,9-Diazabicyclo[3.3.1]nonane Ring System
The 3,9-diazabicyclo[3.3.1]nonane ring system is a conformationally flexible molecule. Its structural dynamics are primarily dictated by the interplay of different conformations of the two constituent piperidine (B6355638) rings.
Interplay of Twin-Chair (CC) and Boat-Chair (BC) Conformations
The 3,9-diazabicyclo[3.3.1]nonane skeleton can exist in several conformations, with the most significant being the twin-chair (or chair-chair, CC) and the boat-chair (BC) forms. rsc.org In the twin-chair conformation, both six-membered rings adopt a chair-like geometry. This conformation is often the most stable for the parent bicyclo[3.3.1]nonane. However, in the case of the 3,9-diaza analogue, the presence of lone pairs on the nitrogen atoms introduces significant transannular interactions (interactions across the rings). rsc.org
The boat-chair conformation, where one ring is in a chair form and the other is in a boat form, can become more favorable to alleviate the steric and electronic repulsions present in the twin-chair form. rsc.org The equilibrium between the CC and BC conformations is sensitive to substitution on the nitrogen atoms and the carbon framework. For instance, in many N,N'-dialkyl derivatives of 3,7-diazabicyclo[3.3.1]nonane, the boat-chair conformation is preferred to minimize the repulsion between the lone pairs of the nitrogen atoms.
Influence of the N-Methyl Substituent on Conformational Equilibrium
The presence of a methyl group on one of the nitrogen atoms (N3) in this compound has a profound impact on the conformational equilibrium. The methyl group is a sterically demanding substituent. In the twin-chair conformation, an equatorial orientation of the methyl group is generally favored to minimize 1,3-diaxial interactions.
The N-methyl group can influence the hybridization of the nitrogen atom, which in turn affects the directionality and steric bulk of its lone pair. This can alter the balance of transannular repulsions. Studies on related N-substituted 3-azabicyclo[3.3.1]nonanes have shown that the nature of the N-substituent can dictate the preference for a CC or BC conformation. niscpr.res.in For example, electron-withdrawing substituents on the nitrogen can lead to a flattening of the ring at the nitrogen end. niscpr.res.in
Steric and Stereoelectronic Effects Governing Conformational Stability
The conformational stability of this compound is governed by a delicate balance of steric and stereoelectronic effects.
Stereoelectronic Effects: These effects arise from the interaction of electron orbitals. A key stereoelectronic effect in this system is the anomeric effect, which involves the interaction of a lone pair on a heteroatom with an adjacent anti-periplanar sigma-antibonding orbital (σ). In the context of this compound, interactions between the nitrogen lone pairs and the σ orbitals of adjacent C-C and C-H bonds can influence the conformational preference. chemrxiv.org For instance, certain stereoelectronic interactions can stabilize the CC conformer over the BC form in some substituted diazabicyclo[3.3.1]nonanes. rsc.org
Bridgehead Substitution Effects on Conformational Landscapes
Substitution at the bridgehead positions (C1 and C5) can significantly alter the conformational landscape of the 3,9-diazabicyclo[3.3.1]nonane ring system. Bulky substituents at these positions can increase the steric strain in the twin-chair conformation, potentially shifting the equilibrium towards a boat-chair or even a twist-boat conformation.
Studies on bridgehead-substituted bicyclo[3.3.1]nonanes have shown that the nature and size of the substituent can have a dramatic effect on the preferred conformation. acs.org For example, the introduction of a methyl group at a bridgehead position can lead to a distortion of the chair conformations. In the case of this compound, bridgehead substitution would introduce additional non-bonded interactions with the N3-methyl group and the N9-hydrogen, further complicating the conformational analysis. The interplay between the bridgehead substituents and the N-substituents would ultimately determine the lowest energy conformation of the molecule.
Theoretical and Computational Chemistry Investigations of 3 Methyl 3,9 Diazabicyclo 3.3.1 Nonane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Methyl-3,9-diazabicyclo[3.3.1]nonane, isolated from solvent or crystal packing effects. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various molecular properties.
High-level computational methods are essential for accurately describing the subtle interplay of forces that govern the conformational preferences of bicyclic systems. researchgate.net Ab initio methods, such as Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) methods, like B3LYP, are frequently employed to investigate the potential energy surface of bicyclo[3.3.1]nonane derivatives. researchgate.netresearchgate.net
For the parent bicyclo[3.3.1]nonane, calculations confirm that the "double chair" (Chair-Chair, CC) conformation is the most stable. researchgate.net However, in 3,7-diaza derivatives, the conformational preference can shift. Investigations on 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane revealed that non-empirical calculations predict the "chair-boat" (CB) conformation to be more favorable than the CC form. researchgate.net This is attributed to the strong repulsive interactions between the lone electron pairs of the nitrogen atoms in the 3 and 7 positions in the CC conformer. researchgate.net
In this compound, the key conformational question involves the equilibrium between the Chair-Chair (CC) and two non-equivalent Chair-Boat (CB and BC) forms. The single methyl group on N3 breaks the molecule's symmetry. DFT and ab initio calculations are used to determine the relative energies and free energies of these conformers. The stability is dictated by a balance between the steric hindrance of the methyl group, transannular hydrogen-hydrogen repulsions, and crucial lone pair interactions. Studies on similar systems show that the energy difference between conformers can be small, often within 1-3 kcal/mol, leading to a dynamic equilibrium. researchgate.net
| Compound | Method | ΔE (Chair-Boat vs. Chair-Chair) | Reference |
|---|---|---|---|
| Bicyclo[3.3.1]nonan-9-one | DFT | ~1.0 | researchgate.net |
| 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane | Ab Initio/DFT | -0.5 to -1.5 (CB more stable) | researchgate.net |
| 3,7-Diacetyl-3,7-diazabicyclo[3.3.1]nonane | MP2 | 6-7 | researchgate.net |
While ab initio and DFT methods provide high accuracy, their computational cost can be prohibitive for initial explorations of large conformational spaces or for molecular dynamics simulations. Semi-empirical quantum mechanical methods, such as AM1, PM3, and DFTB, offer a much faster alternative. mpg.dewikipedia.org These methods use a simplified Hartree-Fock formalism and introduce parameters derived from experimental or high-level computational data to approximate complex integrals. wikipedia.org
They are particularly useful for rapid conformational screening to identify low-energy regions of the potential energy surface before applying more rigorous calculations. However, studies comparing semi-empirical results with high-level ab initio data for diazabicyclo[3.3.1]nonane systems have shown significant discrepancies. researchgate.net For instance, some semi-empirical methods and molecular mechanics incorrectly predict the CC form to be more stable than the CB form for 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane, failing to properly account for the destabilizing lone pair repulsions. researchgate.net This highlights their role as screening tools rather than for final, accurate energy predictions in these specific systems.
Molecular Mechanics (MM) Simulations for Conformational Analysis and Molecular Dynamics
Molecular mechanics (MM) represents a further level of simplification, treating atoms as classical spheres and bonds as springs. The energy of a conformation is calculated using a force field, a set of parameters that describe bond stretching, angle bending, torsional angles, and non-bonded (van der Waals and electrostatic) interactions. uni-heidelberg.de
MM simulations are exceptionally fast and allow for the study of the dynamic behavior of molecules like this compound over time. Molecular dynamics (MD) simulations can reveal the pathways of conformational interconversion and the timescales of these processes. way2drug.com However, standard force fields may struggle to accurately model the specific stereoelectronic effects present in heteroatomic bicyclic systems, such as the lone pair interactions that are critical in determining the conformational equilibrium. researchgate.net In some cases, specialized force fields or combined Quantum Mechanics/Molecular Mechanics (QM/MM) approaches are necessary to achieve a more accurate description.
Prediction and Characterization of Conformational Isomers and Transition States
Computational chemistry is the primary tool for predicting the geometries of the stable conformers of this compound and the transition states that connect them. The principal conformers are the Chair-Chair (CC), the Boat-Chair (BC, where the N3-containing ring is in a boat form), and the Chair-Boat (CB, where the N9-containing ring is in a boat form).
Quantum chemical calculations optimize the geometry of each of these structures to find the local minima on the potential energy surface. Frequency calculations are then performed to confirm that these are true minima (no imaginary frequencies) and to calculate zero-point vibrational energies and thermal corrections to the Gibbs free energy. researchgate.net The transition states connecting these minima are located using various search algorithms and are characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., ring inversion). The calculated energy of the transition state relative to the conformers gives the activation energy or barrier for interconversion, which can be related to rates measured by dynamic NMR experiments. For bicyclo[3.3.1]nonan-9-one, the calculated inversion barrier is approximately 6 kcal/mol. researchgate.net
| Parameter | Typical Value |
|---|---|
| C-N Bond Length (Å) | 1.46 - 1.48 |
| C-C Bond Length (Å) | 1.53 - 1.55 |
| C-N-C Bond Angle (°) | 110 - 113 |
| N3···N9 Intramolecular Distance (Å) | ~3.1 |
Analysis of Charge Distribution, Electrostatic Potentials, and Reactivity Descriptors
Once the electronic wavefunction is calculated, various properties related to electron distribution can be analyzed. The distribution of electron density determines the molecule's reactivity.
Charge Distribution: Methods like Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or Atoms in Molecules (AIM) theory are used to assign partial atomic charges. nih.gov In this compound, these calculations consistently show a significant negative partial charge on the two nitrogen atoms due to their high electronegativity and lone pairs, making them nucleophilic centers.
Electrostatic Potential (ESP): An ESP map visually represents the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor. For this compound, the most negative potential is localized around the nitrogen atoms, confirming their role as the primary sites for protonation and Lewis acid coordination.
Reactivity Descriptors: DFT provides a framework for calculating chemical reactivity indicators. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key descriptors. The HOMO is typically localized on the nitrogen lone pairs, indicating their involvement in reactions with electrophiles. The LUMO location suggests where the molecule would accept electrons from a nucleophile.
Computational Studies on Lone Pair Interactions and the "Hockey Sticks" Effect
A dominant feature in the conformational analysis of bicyclo[3.3.1]nonane heteroanalogs is the repulsion between heteroatoms at the 3 and 7 positions, often termed the "hockey sticks" effect. nih.govrsc.org This effect stems from the repulsive through-space interaction of the p-like lone pair orbitals, which destabilizes the Chair-Chair (CC) conformation where these atoms are brought into close proximity. researchgate.net
In this compound, the relevant interactions are between the lone pair on the N3 atom and the axial C-H bonds on the opposite ring, as well as the interaction with the bridgehead N9 atom and its lone pair. While not the classic 3,7-interaction, the repulsion between the lone pairs of N3 and N9 is a critical factor governing the geometry and conformational preference. Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method used to analyze these weak intramolecular interactions. researchgate.netnih.gov QTAIM analysis of the calculated electron density can identify bond paths and bond critical points between non-covalently bonded atoms (e.g., between two hydrogen atoms or between lone pairs), providing a quantitative measure of their interaction energy and nature (stabilizing or destabilizing). researchgate.netnih.gov Studies on related 3,7-diaza compounds show that the repulsion of lone electron pairs is stronger than the corresponding interaction of C-H bonds, often favoring a Chair-Boat conformation to alleviate this strain. researchgate.net
Applications of 3 Methyl 3,9 Diazabicyclo 3.3.1 Nonane in Advanced Chemical Research
Role as a Versatile Molecular Scaffold in Complex Organic Synthesis
The rigid, bicyclic structure of diazabicyclo[3.3.1]nonanes provides a three-dimensional framework that is highly valuable in the synthesis of complex organic molecules. This scaffold offers predictable stereochemistry and conformational rigidity, which are crucial for constructing intricate molecular architectures.
Building Block for Bridged Polycyclic Systems
The diazabicyclo[3.3.1]nonane skeleton serves as a foundational building block for the synthesis of more complex bridged polycyclic systems. Its inherent structural features allow for the controlled introduction of further ring systems and functional groups. For instance, derivatives of the related 3,7-diazabicyclo[3.3.1]nonane have been utilized in the construction of novel methylene-bridged polycyclic diazocines iucr.org. The reactivity of the nitrogen atoms and the carbon backbone of the diazabicyclo[3.3.1]nonane core can be exploited to append additional rings, leading to molecules with unique topologies and potential applications in materials science and medicinal chemistry.
The synthesis of such complex systems often involves multi-component reactions or cascade reactions, where the diazabicyclo[3.3.1]nonane derivative acts as a key intermediate. The ability to functionalize the scaffold at various positions allows for a high degree of synthetic flexibility, enabling the creation of a diverse library of polycyclic compounds.
Intermediate in the Synthesis of Natural Product Analogues
The bicyclo[3.3.1]nonane moiety is a prevalent feature in a wide array of biologically active natural products. Consequently, its nitrogen-containing analogues, the diazabicyclo[3.3.1]nonanes, are attractive intermediates for the synthesis of natural product analogues. These analogues are crucial for structure-activity relationship (SAR) studies, which aim to understand how the molecular structure of a compound relates to its biological activity, and for the development of new therapeutic agents with improved properties.
For example, the broader azabicyclo[3.3.1]nonane framework is found in numerous bioactive natural products, and its derivatives have been explored for various medicinal applications lu.se. While direct synthesis of natural product analogues from 3-Methyl-3,9-diazabicyclo[3.3.1]nonane is not extensively documented, the general synthetic strategies applied to other isomers can be considered. These strategies often involve the initial construction of the bicyclic core, followed by a series of functional group manipulations and ring formations to arrive at the final complex target. The 3-methyl-3,9-diaza isomer offers a unique substitution pattern that could lead to novel classes of natural product analogues with distinct biological profiles.
Utilization in Catalysis
The presence of two nitrogen atoms within a rigid framework makes diazabicyclo[3.3.1]nonane derivatives promising candidates for applications in catalysis, both as ligands for metal-based catalysts and as organocatalysts themselves.
Development and Application as Chiral Ligands in Asymmetric Catalysis
Chiral diamines are a well-established class of ligands in asymmetric catalysis, capable of inducing enantioselectivity in a wide range of chemical transformations. The rigid conformation of the diazabicyclo[3.3.1]nonane scaffold can lead to the formation of well-defined and highly organized metal complexes. By introducing chirality into the ligand, for example, through the use of chiral starting materials or by resolution of racemic mixtures, it is possible to create catalysts that can favor the formation of one enantiomer of a product over the other.
While there is a lack of specific studies on this compound as a chiral ligand, research on the related 3,7-diazabicyclo[3.3.1]nonane (bispidine) highlights the potential of this class of compounds. Chiral bispidine derivatives have been explored as ligands in various metal-catalyzed reactions, demonstrating their ability to effectively transfer stereochemical information from the ligand to the product. The unique positioning of the nitrogen atoms in the 3,9-isomer could lead to different coordination geometries and catalytic activities compared to the more studied 3,7-isomer.
| Catalytic System | Reaction Type | Key Findings | Reference Compound |
| Chiral Bispidine-Metal Complex | Asymmetric Synthesis | Potential for inducing stereochemical control in catalysis. | 3,7-Diazabicyclo[3.3.1]nonane |
| Organocatalysis with Bicyclo[3.3.1]nonane derivatives | Various asymmetric transformations | Enables construction of enantioenriched complex molecules. | Bicyclo[3.3.1]nonane |
Organocatalytic Properties and Reaction Rate Enhancement
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in organic synthesis. Amines are a cornerstone of organocatalysis, acting as Lewis bases, Brønsted bases, or by forming reactive intermediates such as enamines and iminium ions. The diazabicyclo[3.3.1]nonane framework, with its two strategically placed nitrogen atoms, possesses the fundamental features of an effective organocatalyst.
The basicity of the nitrogen atoms can be tuned by the substituents on the scaffold, and the rigid structure can provide a defined chiral environment for asymmetric transformations. While the organocatalytic properties of this compound have not been specifically reported, the broader class of bicyclic amines has been investigated in this context. For instance, derivatives of 9-azabicyclo[3.3.1]nonane have been shown to be highly active organocatalysts for the oxidation of alcohols gla.ac.uk. The bifunctional nature of diazabicyclo[3.3.1]nonanes, where one nitrogen atom can act as a Brønsted base while the other acts as a Lewis base or a hydrogen bond donor, could enable cooperative catalysis and enhance reaction rates and selectivities.
Supramolecular Chemistry and Host-Guest Interactions
Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The design of synthetic hosts that can selectively bind to specific guest molecules is a central theme in this field. The rigid and pre-organized cavity-like structure of bicyclo[3.3.1]nonane and its heteroanalogues makes them excellent scaffolds for the construction of host molecules.
Research on derivatives of the isomeric 3,7-diazabicyclo[3.3.1]nonane has demonstrated their ability to form well-defined supramolecular assemblies through hydrogen bonding iucr.org. Specifically, 9,9-disubstituted-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraones have been shown to form different hydrogen-bonding networks depending on the substituents at the C9 position and the presence of solvent molecules iucr.org. For example, 9-methyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone forms zigzag chains through intermolecular N-H···O hydrogen bonds, a pattern that is disrupted from the ribbon formation observed in other derivatives due to hydrogen bonding with the solvent molecule iucr.org.
These studies highlight the potential of the diazabicyclo[3.3.1]nonane framework in creating predictable and tunable supramolecular structures. The specific substitution pattern of this compound could lead to unique host-guest complexes and self-assembled architectures with novel properties and applications in areas such as molecular recognition, sensing, and materials science.
| Compound | Supramolecular Feature | Observed Interaction |
| 9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone | Zigzag hydrogen-bonded ribbons | Double intermolecular N-H···O hydrogen bonds |
| 9-methyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonane-2,4,6,8-tetraone | Zigzag chains | Intermolecular N-H···O hydrogen bonds with solvent participation |
Design of Synthetic Receptors and Molecular Recognition Systems
The 3,9-diazabicyclo[3.3.1]nonane framework, often referred to as bispidine, is a key component in the design of synthetic receptors due to its well-defined and rigid conformation. lookchem.com This structural preorganization is crucial for creating host molecules that can selectively bind to specific guest molecules. The scaffold's utility is demonstrated in its application for creating ligands for nicotinic acetylcholine receptors (nAChRs), where the bicyclic structure plays a central role in molecular interaction and recognition. nih.gov Researchers have utilized bicyclo[3.3.1]nonane and its heteroanalogues as foundational structures in various host-guest systems. lu.selu.se By modifying the scaffold, it is possible to create receptors that can discriminate between similarly structured ligands based on subtle differences in their substituents, such as distinguishing between phenyl- and methyl-substituted guests. lu.selu.se
Formation of Ordered Hydrogen-Bonded Aggregates
The defined stereochemistry of the diazabicyclo[3.3.1]nonane scaffold is instrumental in directing the formation of highly organized supramolecular structures through hydrogen bonding. lu.se When appropriately functionalized, these bicyclic monomers can self-assemble into well-defined cyclic or tubular aggregates. lu.se The rigid framework ensures a predictable spatial arrangement of hydrogen bond donors and acceptors, facilitating the creation of extended, ordered networks. Research has shown that even simple, appropriately substituted bicyclo[3.3.1]nonanes commonly exhibit proper hydrogen bonding, leading to specific network formation in the crystalline state. rsc.org This controlled assembly is a key area of investigation in supramolecular chemistry, with the bicyclo[3.3.1]nonane framework serving as a reliable building block. lu.se
Construction of Molecular Tweezers and Cages
The bicyclo[3.3.1]nonane framework has been successfully employed as a central scaffold for the construction of molecular tweezers. researchgate.netrsc.org These molecules feature two "arms" designed to bind a guest molecule between them. A pair of molecular tweezers consisting of quinoline and pyrazine units fused to a bicyclo[3.3.1]nonane framework has been synthesized in both racemic and enantiomerically pure forms. researchgate.net The rigid bicyclic spacer ensures that the binding units are held in a specific orientation, creating a pre-organized cavity for guest recognition. Studies on the self-association of these tweezers in solution have been conducted, revealing insights into their aggregation behavior. researchgate.net The unique conformational properties of the bicyclo[3.3.1]nonane core are essential for the function of these sophisticated host molecules. rsc.org
Coordination Chemistry: Metal Complexation and Ligand Design
The 3,9-diazabicyclo[3.3.1]nonane (bispidine) scaffold is extensively studied in coordination chemistry due to its ability to form stable and structurally unique metal complexes. mdpi.comunimi.it The two nitrogen atoms within the bicyclic core act as potent coordination sites. unimi.it The rigidity of the bispidine framework allows it to enforce specific coordination geometries upon metal ions, influencing the resulting complex's thermodynamic stability, selectivity, and redox behavior. mdpi.comuni-heidelberg.de By modifying the substituents at the nitrogen atoms and other positions on the scaffold, a wide variety of multidentate ligands can be synthesized, capable of chelating a broad range of metal ions. mdpi.comresearchgate.net
Chelation Properties with Transition and Main Group Metal Ions
Ligands derived from the 3,9-diazabicyclo[3.3.1]nonane skeleton exhibit strong coordination tendencies with a diverse array of metal ions, including those from the d-block (transition metals), p-block (main group metals), and f-block. mdpi.com The pre-organized nature of the ligand minimizes the entropic penalty of complexation, leading to highly stable complexes. uni-heidelberg.de
Research has documented the synthesis and characterization of numerous transition metal complexes, including:
Copper (Cu): A variety of Cu(II) complexes have been prepared, often for applications as imaging agents or enzyme models. researchgate.netacs.org The ligands can be designed to rapidly form stable complexes with Cu(II). mdpi.com
Iron (Fe): Iron(II) and Iron(III) complexes have been synthesized by reacting substituted bispidine ligands with iron salts like iron(II) triflate or ferric chloride. mdpi.com
Nickel (Ni): Addition complexes with Nickel(II) have been prepared and structurally characterized. acs.org
Cobalt (Co) and Vanadium (V): The bispidine coordination sphere is well-suited for the ionic radii of both Co(II)/Co(III) and V(IV) ions. uni-heidelberg.de
The versatility of the scaffold allows for fine-tuning of electronic and steric properties to achieve selective binding for a specific metal ion. uni-heidelberg.de
Structural Analysis of Metal-3,9-Diazabicyclo[3.3.1]nonane Complexes
X-ray crystallography has been a pivotal tool for elucidating the precise three-dimensional structures of metal complexes incorporating the diazabicyclo[3.3.1]nonane framework. These studies reveal how the rigid ligand dictates the coordination geometry around the central metal ion. academie-sciences.fr
For example, structural analysis of a series of Copper(II) complexes with a tetradentate bispidine ligand has shown that the ligand enforces either a square pyramidal or a cis-octahedral coordination geometry. academie-sciences.fr The exact geometry is influenced by the nature of the co-ligands present in the coordination sphere. academie-sciences.fr The crystal structure of a Cu(II)-N2py2PhOH complex confirmed that the bispidine cavity is preorganized for copper(II) coordination and that incorporating additional functional groups does not introduce significant strain into the ligand backbone. researchgate.net Similarly, the structures of Nickel(II) and Copper(I) complexes have been determined, providing detailed information on bond lengths and angles. acs.org
| Metal Ion | Ligand Type | Observed Coordination Geometry | Reference |
|---|---|---|---|
| Cu(II) | Tetradentate bis-6-methylpyridine-substituted bispidine | Square Pyramidal or cis-Octahedral | academie-sciences.fr |
| Ni(II) | 3,7-diallyl-3,7-diazabicyclo[3.3.1]nonane | Distorted Octahedral | acs.org |
| Cu(I) | 3,7-diallyl-3,7-diazabicyclo[3.3.1]nonane | Distorted Tetrahedral | acs.org |
| Fe(II) | Pentadentate bispidine with pyridine arms | Pentagonal Pyramidal | mdpi.com |
Investigation of Coordination Modes and Stoichiometries in Solution and Solid State
The coordination behavior of diazabicyclo[3.3.1]nonane-based ligands is complex and can vary between the solid state and solution. Depending on the functional groups appended to the core, these ligands can act in various coordination modes, for instance, as pentadentate or hexadentate chelators. mdpi.com The stoichiometry and stability of these complexes in solution have been investigated using techniques such as potentiometric titration and cyclic voltammetry. acs.org These methods help determine the formation constants of the complexes and provide insight into their stability under different conditions. acs.org
Spectroscopic methods are employed to compare the structures in the solid state and in solution. Solid-state and solution electronic spectra, along with frozen-solution Electron Paramagnetic Resonance (EPR) spectra, have been used to analyze the electronic ground states of copper(II) complexes. academie-sciences.fr Such studies can reveal whether a single structure is maintained in solution or if an equilibrium between different isomeric forms exists. academie-sciences.fr
Future Directions and Emerging Research Avenues for 3 Methyl 3,9 Diazabicyclo 3.3.1 Nonane
Development of Novel and Sustainable Synthetic Routes
The classical synthesis of the 3,9-diazabicyclo[3.3.1]nonane core often relies on well-established reactions such as the Mannich and Pictet-Spengler condensations. nih.gov These methods, while effective, are continually being refined to improve yields, reduce environmental impact, and increase molecular diversity.
Future efforts in this area are likely to concentrate on several key aspects:
Green Chemistry Approaches: A significant push towards more environmentally benign synthetic protocols is anticipated. This includes the exploration of solvent-free reaction conditions, the use of water as a solvent, and the development of catalytic systems that minimize waste and energy consumption. The principles of green chemistry will be pivotal in developing more sustainable manufacturing processes for derivatives of this compound.
Multi-component Reactions (MCRs): The use of MCRs, such as the Ugi reaction, offers a powerful strategy for rapidly generating libraries of diverse 3,9-diazabicyclo[3.3.1]nonane derivatives. nih.gov By combining multiple starting materials in a single step, MCRs provide a highly efficient route to complex molecules, which is particularly valuable in drug discovery and materials science.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. The application of flow chemistry to the synthesis of 3-Methyl-3,9-diazabicyclo[3.3.1]nonane and its analogs could lead to improved yields, enhanced safety for handling reactive intermediates, and facile scalability.
Biocatalysis: The use of enzymes to catalyze key synthetic steps represents a promising avenue for developing highly stereoselective and sustainable synthetic routes. While not yet widely reported for this specific compound, the broader field of biocatalysis offers significant potential for the enantioselective synthesis of chiral derivatives.
| Synthetic Strategy | Potential Advantages |
| Green Chemistry | Reduced environmental impact, lower costs, increased safety |
| Multi-component Reactions | High efficiency, molecular diversity, rapid library generation |
| Flow Chemistry | Precise reaction control, improved safety, scalability |
| Biocatalysis | High stereoselectivity, mild reaction conditions, sustainability |
Advanced Computational Design of Highly Specialized Derivatives
The use of computational tools is becoming increasingly integral to the design of new molecules with tailored properties. For this compound, advanced computational methods are poised to accelerate the discovery of highly specialized derivatives for a range of applications.
Key research directions include:
In Silico Screening and Molecular Docking: These techniques are already employed to predict the binding affinity of 3,9-diazabicyclo[3.3.1]nonane-based ligands to biological targets such as receptors and enzymes. hzdr.debook-of-abstracts.com Future work will likely involve the use of more sophisticated and accurate scoring functions and the screening of vast virtual libraries to identify promising lead compounds for various diseases.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models correlate the structural features of molecules with their biological activity. nih.gov By developing robust QSAR models for this compound derivatives, researchers can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Quantum Chemical Calculations: Quantum mechanics (QM) can be used to calculate a wide range of molecular properties with high accuracy, including electronic structure, reactivity, and spectroscopic parameters. atomfair.com QM calculations can aid in understanding reaction mechanisms, predicting the stability of different conformers, and designing derivatives with specific electronic properties.
Exploration of Materials Science Applications Beyond Supramolecular Systems
While the 3,9-diazabicyclo[3.3.1]nonane scaffold has been extensively used in the construction of supramolecular assemblies and as ligands for metal complexes, its potential in other areas of materials science remains largely untapped. Future research is expected to explore the incorporation of this rigid bicyclic unit into a wider range of materials.
Potential avenues for exploration include:
Polymer Chemistry: The incorporation of the this compound unit into polymer backbones or as pendant groups could lead to the development of new materials with unique thermal, mechanical, and optical properties. google.com The rigid nature of the bicyclic core could impart increased thermal stability and dimensional control to polymers.
Functional Materials: The nitrogen atoms within the scaffold can be readily functionalized, opening up possibilities for creating materials with specific functions. For example, derivatives could be designed to act as catalysts, sensors, or components of electronic devices.
Porous Materials: The defined geometry of the diazabicyclononane framework could be exploited in the design of porous organic cages or metal-organic frameworks (MOFs). Such materials could have applications in gas storage, separation, and catalysis.
Integration with Machine Learning for Predictive Chemical Synthesis and Property Design
The intersection of machine learning (ML) and chemistry is a rapidly growing field with the potential to revolutionize how molecules are designed and synthesized. For this compound, ML could be a powerful tool for accelerating research and development.
Emerging research directions include:
Predictive Synthesis: ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new, untested reactions. acs.org This could be used to identify optimal reaction conditions for the synthesis of this compound derivatives, saving time and resources in the laboratory.
Generative Models for Molecular Design: ML-based generative models can design novel molecules with desired properties. By specifying a set of target properties, such as high binding affinity to a particular protein or specific physicochemical characteristics, these models can propose new this compound derivatives that have a high probability of success.
Property Prediction: ML models can be trained to predict a wide range of molecular properties, including solubility, toxicity, and metabolic stability, directly from the molecular structure. mdpi.com This allows for the rapid screening of large numbers of virtual compounds, enabling researchers to focus on the most promising candidates for synthesis and testing.
| Machine Learning Application | Potential Impact |
| Predictive Synthesis | Optimization of reaction conditions, increased efficiency |
| Generative Molecular Design | Discovery of novel compounds with desired properties |
| Property Prediction | Rapid virtual screening, prioritization of synthetic targets |
Refinement of In Situ Spectroscopic Techniques for Real-Time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes and controlling product outcomes. The use of in situ spectroscopic techniques allows for the real-time monitoring of chemical reactions as they occur, providing valuable mechanistic insights.
Future research in this area will likely focus on:
In Situ NMR and IR Spectroscopy: These techniques can be used to follow the concentrations of reactants, intermediates, and products over the course of a reaction. This information can be used to elucidate reaction pathways, identify transient intermediates, and determine reaction kinetics.
Raman Spectroscopy: Raman spectroscopy is another powerful tool for real-time reaction monitoring, particularly for reactions in aqueous solutions or solid-state systems.
Mass Spectrometry-Based Techniques: Techniques such as reaction monitoring by mass spectrometry (MS) can provide detailed information about the species present in a reaction mixture, including short-lived intermediates.
Coupled Spectroscopic and Computational Approaches: Combining in situ spectroscopic data with computational modeling can provide a comprehensive understanding of reaction mechanisms. For instance, experimentally observed intermediates can be compared with computationally predicted structures to validate proposed reaction pathways.
The real-time analysis of the formation of the diazabicyclononane ring system will provide a deeper understanding of the factors that control stereoselectivity and yield in these important synthetic transformations. researchgate.net
Q & A
Q. What synthetic strategies are effective for preparing 3-Methyl-3,9-diazabicyclo[3.3.1]nonane and its derivatives?
The synthesis of bicyclic diazabicyclo compounds often involves cyclization of piperidine derivatives. For example, 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane was synthesized via N-benzylation of dimethyl 4-hydroxypiperidine-2,6-dicarboxylate, followed by cyclization with benzylamine and subsequent reduction/hydrogenolysis . For 3-methyl derivatives, alkylation at the nitrogen positions using methylating agents (e.g., methyl iodide) is a common approach. Key intermediates like 3-thia-7,9-diazabicyclo[3.3.1]nonane (S-DBN) are synthesized via bioisosteric replacement (e.g., substituting -CH2- with sulfur) and functionalized via propionylation or cinnamylation to optimize receptor binding .
Q. How is the stereochemistry and three-dimensional structure of this compound confirmed experimentally?
X-ray crystallography and comparative analysis with known analogs are standard methods. For example, the chair-chair conformation of 7-hydroxy-3,9-diazabicyclo[3.3.1]nonane was confirmed by comparing its methyl derivative with structurally characterized compounds . Nuclear Magnetic Resonance (NMR) spectroscopy, particularly HSQC (Heteronuclear Single Quantum Correlation), is used to resolve stereochemical ambiguities in intermediates .
Q. What analytical techniques are employed to assess purity and structural integrity in bicyclic diazabicyclo compounds?
Gas chromatography-mass spectrometry (GC-MS) is validated for detecting residual solvents and impurities in pharmaceutical-grade derivatives . High-resolution mass spectrometry (HRMS) and IR spectroscopy are critical for confirming functional groups (e.g., propionyl or cinnamyl substituents) and tracking desulfonylation or hydrogenolysis steps .
Advanced Research Questions
Q. How does the bicyclic framework of this compound influence its pharmacological activity?
The rigid bicyclic structure enhances receptor binding by fitting into lipophilic pockets. Molecular docking studies show that the trimethylene loop of 3,9-diazabicyclo[3.3.1]nonane (DBN) aligns with μ-opioid receptor pharmacophores, with Ki values in the nM range for derivatives like 9-cinnamyl-3-propionyl-DBN (Ki = 13 nM) . Substituents at the N3 and N9 positions modulate selectivity; for example, sulfur substitution (S-DBN) improves μ-receptor affinity while reducing off-target δ/κ-opioid activity .
Q. What methodological approaches resolve contradictions in receptor selectivity data for diazabicyclo derivatives?
Contradictions often arise from divergent substitution patterns. Radioligand displacement assays (e.g., using [³H]-DAMGO for μ-opioid receptors) paired with functional assays (e.g., GTPγS binding) differentiate agonist/antagonist profiles . For AMPA receptor modulators, electrophysiological patch-clamp studies on tricyclic derivatives (e.g., 3,7-diazabicyclo[3.3.1]nonane-based compounds) validate positive allosteric modulation (PAM) activity, which is conformation-dependent .
Q. How can molecular modeling guide the optimization of this compound for targeted receptor interactions?
Docking simulations using μ-opioid or AMPA receptor crystal structures identify critical interactions. For example:
- The propionyl group at N3 in DBN derivatives forms hydrogen bonds with μ-receptor residues .
- Tricyclic AMPA modulators bind to a novel allosteric site distinct from other PAMs, as shown by comparative docking .
Free energy perturbation (FEP) calculations predict how methyl or sulfur substitutions alter binding energetics .
Q. What strategies mitigate synthetic challenges in functionalizing the diazabicyclo core?
- Regioselective alkylation : Protecting groups (e.g., tert-butyloxycarbonyl, Boc) at N9 enable selective modification at N3 .
- Bioisosteric replacement : Sulfur or oxygen substitution at C7 enhances solubility and metabolic stability .
- Catalytic hydrogenolysis : Removes benzyl or Troc (2,2,2-trichloroethyl) protecting groups without disrupting the bicyclic framework .
Key Research Findings
- μ-Opioid Selectivity : The DBN core’s lipophilic loop is critical for μ-receptor binding, with cinnamyl groups enhancing affinity .
- AMPA Modulation : Tricyclic 3,7-diazabicyclo derivatives act as PAMs via a unique binding site, improving cognitive function in preclinical models .
- Curare-like Activity : 9-Methyl derivatives (e.g., OHS nobutane) exhibit neuromuscular blocking effects via ganglionic inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
